molecular formula C19H23N3O3S B256105 N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Numéro de catalogue B256105
Poids moléculaire: 373.5 g/mol
Clé InChI: JIFSKUZMZLNYIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMXAA, and it has been found to possess unique biochemical and physiological properties that make it a promising candidate for several scientific research studies.

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood, but several studies have suggested that it works by activating the immune system and inducing the production of cytokines. DMXAA has been found to activate the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are known to have anti-tumor properties. DMXAA has also been found to inhibit the production of vascular endothelial growth factor (VEGF), which is responsible for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been found to possess several biochemical and physiological effects. It has been found to induce the production of cytokines such as TNF-α and IFN-γ, which can help in fighting against cancer cells. DMXAA has also been found to inhibit the production of VEGF, which can prevent the growth and spread of cancer cells. DMXAA has been found to possess anti-angiogenic properties, which can help in preventing the formation of new blood vessels that are necessary for the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages as a research tool. It is a potent anti-cancer agent that can induce tumor necrosis and inhibit tumor growth. DMXAA is also relatively easy to synthesize, which makes it readily available for research purposes. However, DMXAA also has some limitations. It has been found to be toxic at high doses, which can limit its use in some research studies. DMXAA has also been found to have a short half-life, which can make it difficult to administer in some research studies.

Orientations Futures

There are several future directions for research on DMXAA. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its anti-tumor properties. Another potential direction is to investigate its use in treating other diseases such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify potential side effects.

Méthodes De Synthèse

DMXAA is synthesized through a complex chemical process that involves several steps. The first step involves the reaction of 2-aminothiazole with 2-bromo-4'-methylacetophenone to form 4-(2-bromo-4'-methylphenylamino)-1,3-thiazole-2(3H)-thione. This intermediate product is then reacted with ethyl 2-bromoacetate to form ethyl 4-(2-bromo-4'-methylphenylamino)-1,3-thiazole-2(3H)-thione-5-carboxylate. The final step involves the reaction of this intermediate product with 2-amino-4,6-dimethylpyridine to form DMXAA.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its potential applications in several scientific research fields. One of the most promising applications of DMXAA is its use as an anti-cancer agent. Several studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in various cancer models. DMXAA has also been found to possess anti-angiogenic properties, which can help in preventing the growth and spread of cancer cells.

Propriétés

Nom du produit

N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Formule moléculaire

C19H23N3O3S

Poids moléculaire

373.5 g/mol

Nom IUPAC

N-[4-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H23N3O3S/c1-6-22-13-9-12(7-8-14(13)25-10-15(22)23)16-11(2)26-18(20-16)21-17(24)19(3,4)5/h7-9H,6,10H2,1-5H3,(H,20,21,24)

Clé InChI

JIFSKUZMZLNYIQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)NC(=O)C(C)(C)C)C

SMILES canonique

CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)NC(=O)C(C)(C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.